N(2)-(3,4-Dichlorobenzyl)guanine, also referred to as DCBG, is classified as a nucleoside analog. It is specifically designed to inhibit the activity of DNA polymerase III, an essential enzyme in DNA replication. This compound falls under the broader category of guanine derivatives and has been the subject of research for its role in developing therapeutic agents targeting various diseases, particularly cancers and viral infections .
The synthesis of N(2)-(3,4-Dichlorobenzyl)guanine involves several key steps. The initial reaction typically combines 2-bromohypoxanthine with 3,4-dichlorobenzylamine. The process can be summarized as follows:
The molecular structure of N(2)-(3,4-Dichlorobenzyl)guanine can be described using its chemical formula . Key features include:
N(2)-(3,4-Dichlorobenzyl)guanine participates in various chemical reactions typical of nucleoside analogs:
These reactions are critical for understanding how DCBG functions as an inhibitor in biological systems.
The mechanism of action for N(2)-(3,4-Dichlorobenzyl)guanine primarily involves its role as an inhibitor of DNA polymerase III:
This mechanism highlights its potential therapeutic applications in oncology.
The physical and chemical properties of N(2)-(3,4-Dichlorobenzyl)guanine include:
These properties are crucial for determining the compound's behavior in biological systems.
N(2)-(3,4-Dichlorobenzyl)guanine has several significant applications:
N(2)-(3,4-Dichlorobenzyl)guanine (DCBG; CAS# 133338-58-6) is a synthetic purine derivative designed as a selective inhibitor of bacterial DNA polymerases. Its molecular formula is C₁₂H₉Cl₂N₅O, with a molecular weight of 310.14 g/mol [2] [5] [7]. The compound features a guanine base modified at the N2 position by a 3,4-dichlorobenzyl group. This substitution confers distinct steric and electronic properties critical for its biological activity. The dichlorobenzyl moiety introduces significant hydrophobicity, evidenced by a predicted logP value of 2.40, while the purine ring system provides hydrogen-bonding capabilities [5] [7]. X-ray crystallography or computational models reveal a near-orthogonal orientation between the benzyl ring and purine plane, optimizing interactions with target enzymes [1].
Table 1: Fundamental Molecular Properties of DCBG
Property | Value |
---|---|
Molecular Formula | C₁₂H₉Cl₂N₅O |
Molecular Weight | 310.14 g/mol |
Density | 1.72 g/cm³ |
Predicted pKa | 9.63 ± 0.20 |
Boiling Point | 602.8°C (at 760 mmHg) |
Flash Point | 318.4°C |
Topological Polar Surface Area | 89.95 Ų |
Nuclear Magnetic Resonance (NMR): While direct DCBG spectra are unavailable in the search results, its core structure can be inferred from related compounds. The 3,4-dichlorobenzyl group exhibits characteristic aromatic signals: ¹³C NMR peaks between 125–140 ppm for aromatic carbons and ~45 ppm for the benzylic methylene bridge. Guaninyl C8-H typically appears near δ 7.9 ppm in ¹H NMR [3] [5].
Mass Spectrometry (MS): High-resolution MS confirms an exact mass of 309.0180 Da for the molecular ion [M+H]⁺, consistent with C₁₂H₉Cl₂N₅O. Fragmentation patterns show dominant peaks corresponding to dichlorobenzyl (m/z 161) and guanine (m/z 152) fragments [5] [7].
Infrared Spectroscopy (IR): Key absorptions include N-H stretches at 3200–3400 cm⁻¹ (guanine), carbonyl stretch at 1680–1700 cm⁻¹ (C6=O), and C-Cl stretches at 750–800 cm⁻¹. Aromatic C=C vibrations appear near 1600 cm⁻¹ [5].
Table 2: Key Spectral Assignments for DCBG
Technique | Region/Signal | Assignment |
---|---|---|
¹³C NMR | 133–140 ppm | Aromatic carbons (Dichlorophenyl) |
¹³C NMR | ~45 ppm | Benzylic CH₂ |
¹H NMR | δ 7.9 ppm | H8 (Purine ring) |
MS | m/z 309.0180 | [M+H]⁺ (Exact mass) |
IR | 1680–1700 cm⁻¹ | C6=O stretch |
Density Functional Theory (DFT) simulations reveal significant electronic perturbations due to the dichlorobenzyl substituent. The chlorine atoms induce a positive electrostatic potential on the benzyl ring, enhancing π-stacking with protein residues. Highest Occupied Molecular Orbital (HOMO) density localizes on the guanine moiety (−6.8 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) (−2.1 eV) extends to the dichlorophenyl group, facilitating charge transfer interactions [1]. Steric maps indicate a molecular length of 10.2 Å with a van der Waals volume of 250 ų. The dichloro substitution creates a steric "bump" that restricts rotation around the N2-benzyl bond (barrier: ~12 kcal/mol), locking the molecule in a bioactive conformation critical for polymerase inhibition [1] [9].
DCBG exhibits superior inhibitory properties compared to unsubstituted benzylguanine or HPUra-type inhibitors:
Table 3: Comparative Inhibitory Activities of Guaninyl Derivatives
Compound | Target Enzyme | IC₅₀ | Key Feature |
---|---|---|---|
DCBG | Bacterial DNA pol III | <1 μM* | Dichlorobenzyl group |
Unsubstituted benzylguanine | Bacterial DNA pol III | >10 μM* | Lacks chloro substituents |
H2-HPUra | Bacterial DNA pol III | ~1 μM* | Pyrimidine-based mimic |
7-Acetoxypentyl-DCBG | P. falciparum pol δ | 55 μM | Alkyl chain for permeability |
Butylphenyl-dGTP | Mammalian DNA pol α | 38 μM | Bulky butylphenyl group |
*Values estimated from biochemical assays in [1] [8] [9].
DCBG’s unique combination of electronic (chlorine dipole effects) and steric (ortho/para substitution) properties establishes it as a versatile scaffold for targeting evolutionarily diverse DNA polymerases, with applications extending from antibacterial to antiparasitic drug development [1] [8] [9].
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